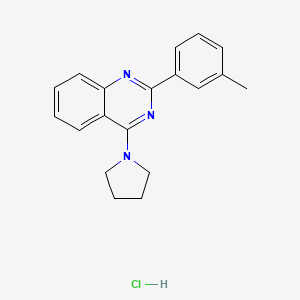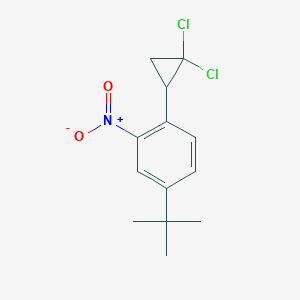![molecular formula C15H22FNO6 B4889035 N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889035.png)
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as FPEI, is a chemical compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Mécanisme D'action
The mechanism of action of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate is not fully understood, but it is believed to involve the ability of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate to bind to and enter cells. N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been found to be able to enter cells through a variety of mechanisms, including endocytosis and direct membrane penetration. Once inside the cell, N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate can interact with cellular components, including DNA and RNA.
Biochemical and physiological effects:
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been found to have a variety of biochemical and physiological effects. One of the most significant effects of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate is its ability to induce cell death in cancer cells. N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. Additionally, N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been found to have antioxidant properties, which could make it useful for treating a range of conditions related to oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, making it accessible to many researchers. Additionally, N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been found to be an effective gene delivery vector, which can be useful for a range of genetic research applications. However, N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, the mechanism of action of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate. One area of research could focus on improving the safety and efficacy of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate as a gene delivery vector. Additionally, further research could be done to better understand the mechanism of action of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate, which could lead to the development of new treatments for a range of conditions. Finally, research could be done to explore the potential use of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate in combination with other compounds, which could lead to new and more effective treatments for a range of diseases.
Méthodes De Synthèse
The synthesis method for N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate involves several steps. First, 2-fluorophenol is reacted with 2-chloroethyl ethyl ether to form 2-(2-fluorophenoxy)ethyl ether. Next, this compound is reacted with 2-(2-aminoethoxy)ethanol to form N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate.
Applications De Recherche Scientifique
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been used in a wide range of scientific research applications. One of the most common uses of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate is as a gene delivery vector. N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been found to be an effective vector for delivering genes to cells, which can be useful for gene therapy and other genetic research applications. N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been used in drug delivery research, as it can be used to deliver drugs to specific cells or tissues.
Propriétés
IUPAC Name |
N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO2.C2H2O4/c1-11(2)15-7-8-16-9-10-17-13-6-4-3-5-12(13)14;3-1(4)2(5)6/h3-6,11,15H,7-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNFUJNAARAIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=CC=CC=C1F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,3-dihydro-1H-inden-2-yl)-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4888957.png)

![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)
![N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4888966.png)
![N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4888982.png)
![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)

![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889017.png)

![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4889024.png)

![2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4889033.png)
![3-(anilinosulfonyl)-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4889048.png)